2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one
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Overview
Description
This compound is a synthetic cathinone . Synthetic cathinones are a class of drugs that are known as “new psychoactive substances” (NPS). They are designed to mimic the effects of known drugs, but their chemical structure is altered to evade drug laws .
Molecular Structure Analysis
The molecular structure of synthetic cathinones, including this compound, is designed to mimic the structure of known psychoactive substances, allowing them to have similar effects .Mechanism of Action
Target of Action
Compounds with a similar structure have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the receptor and inhibiting its function .
Biochemical Pathways
It can be inferred that the compound may influence pathways related to the function of the h (3) receptor .
Result of Action
As an antagonist of the h (3) receptor, it can be inferred that the compound may inhibit the function of this receptor, leading to downstream effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1-piperidin-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)15(13-6-8-14(17)9-7-13)16(19)18-10-4-3-5-11-18/h6-9,12,15H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWSBINOHRHNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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